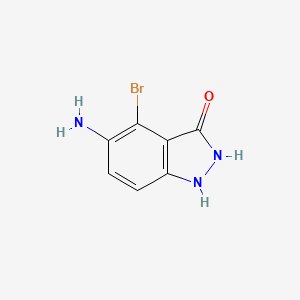

5-Amino-4-bromo-1,2-dihydroindazol-3-one

描述

Significance of Indazole as a Nitrogen-Containing Heterocyclic Scaffold in Medicinal Chemistry Research

Indazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of modern pharmaceuticals. nih.gov This nitrogen-containing heterocycle is a versatile scaffold, and its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The presence of two nitrogen atoms in the pyrazole ring allows for diverse chemical modifications, enabling chemists to fine-tune the pharmacological profile of indazole-based molecules. nih.gov The therapeutic importance of this scaffold is underscored by the number of indazole-containing drugs that have reached the market, such as the anti-emetic agent granisetron (B54018) and the kinase inhibitors axitinib (B1684631) and pazopanib.

The Indazole-3-one Core Structure: Importance and Research Context

Within the broader family of indazoles, the indazol-3-one core represents a significant subclass with its own unique set of biological activities. nih.gov The introduction of a carbonyl group at the 3-position of the indazole ring system creates a lactam functionality, which can participate in various hydrogen bonding interactions with biological targets. This structural feature has been exploited in the design of inhibitors for a range of enzymes and receptors. austinpublishinggroup.com Research has shown that derivatives of indazol-3-one exhibit promising activities, including antiviral, antibacterial, and antihyperglycemic effects. nih.gov The synthesis of the indazol-3-one ring system can be achieved through various methods, including the cyclization of o-nitrobenzyl alcohols. nih.govorganic-chemistry.org

Overview of Substituted Indazole Derivatives in Chemical Biology and Drug Discovery Research

The true potential of the indazole scaffold is unlocked through the introduction of various substituents onto the bicyclic ring system. nih.gov The process of decorating the indazole core with different functional groups allows for the modulation of a compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of an amino group can provide a key interaction point with biological targets or serve as a handle for further chemical elaboration. nih.gov Halogenation, particularly with bromine, is another common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. The strategic placement of substituents can lead to highly potent and selective drug candidates, as seen in the development of numerous kinase inhibitors targeting specific signaling pathways implicated in cancer. nih.gov

Research Rationale for 5-Amino-4-bromo-1,2-dihydroindazol-3-one

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the known properties of its constituent chemical motifs. The combination of an indazol-3-one core with both an amino and a bromo substituent presents a compelling case for its potential as a bioactive molecule.

The amino group at the 5-position is a common feature in many biologically active indazoles and can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with target proteins. nih.gov Furthermore, this amino group provides a reactive handle for the synthesis of a diverse library of derivatives, allowing for the exploration of structure-activity relationships.

The bromo substituent at the 4-position is expected to significantly influence the electronic properties of the aromatic ring and enhance the compound's lipophilicity. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, has been increasingly recognized as an important factor in ligand-protein binding. The bromine atom in this position could therefore contribute to increased binding affinity and selectivity for a specific biological target. The introduction of a bromine atom at the C4 position of the indazole ring has been shown to produce potent inhibitors of neuronal nitric oxide synthase. austinpublishinggroup.com

The indazol-3-one core itself is a known pharmacophore with a predisposition for biological activity. nih.gov Therefore, the combination of these three key structural features in this compound suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in areas where substituted indazoles have already shown promise, such as oncology and infectious diseases. The synthesis of such a molecule would likely involve a multi-step process, potentially starting from a substituted o-nitrobenzonitrile or a related precursor, followed by cyclization and functional group manipulation. nih.gov

Structure

3D Structure

属性

分子式 |

C7H6BrN3O |

|---|---|

分子量 |

228.05 g/mol |

IUPAC 名称 |

5-amino-4-bromo-1,2-dihydroindazol-3-one |

InChI |

InChI=1S/C7H6BrN3O/c8-6-3(9)1-2-4-5(6)7(12)11-10-4/h1-2H,9H2,(H2,10,11,12) |

InChI 键 |

UPUSBZFGLKRWIP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1N)Br)C(=O)NN2 |

规范 SMILES |

C1=CC2=C(C(=C1N)Br)C(=O)NN2 |

产品来源 |

United States |

Synthetic Pathways and Chemical Transformations of 5 Amino 4 Bromo 1,2 Dihydroindazol 3 One and Its Analogues

Established Methodologies for the Synthesis of the 1,2-Dihydroindazol-3-one Ring System

The 1,2-dihydroindazol-3-one, or indazolone, is a key heterocyclic motif found in many biologically active compounds. nih.gov A variety of synthetic methods have been developed for its construction, ranging from classical cyclization reactions to modern photochemical and electrochemical approaches.

Cyclization Reactions in Indazole-3-one Synthesis

Cyclization reactions are a cornerstone for the synthesis of the indazolone ring system. These methods typically involve the formation of a crucial N-N or N-C bond to close the five-membered heterocyclic ring.

One common strategy is the intramolecular N-N bond formation. This can be achieved through the reductive cyclization of o-nitrobenzamides or the oxidative cyclization of o-aminobenzamides. nih.gov Another well-established route involves the Friedel-Crafts cyclization, which utilizes masked N-isocyanate precursors to form the indazolone ring. organic-chemistry.org Additionally, the cyclization of suitably substituted hydrazones provides a versatile pathway to the indazole core. chempap.orgmdpi.com For instance, arylhydrazones derived from 2-fluoro-5-nitro-substituted acetophenones or benzaldehydes can undergo deprotonation and subsequent nucleophilic aromatic substitution (SNAr) to yield 1-aryl-1H-indazoles. mdpi.com A one-pot synthesis of 2,3-dihydro-1H-indazoles has also been developed using a copper(I)-mediated reaction, providing good yields and tolerance for various functional groups on the aromatic ring. mdpi.com

| Method | Starting Material | Key Transformation | Conditions | Reference(s) |

| Reductive Cyclization | o-Nitrobenzamides | Intramolecular N-N bond formation | Reducing agents | nih.gov |

| Oxidative Cyclization | o-Aminobenzamides | Intramolecular N-N bond formation | Oxidizing agents | nih.gov |

| Friedel-Crafts Cyclization | Phenyl carbazates | Intramolecular acylation | Lewis or Brønsted acids | organic-chemistry.org |

| SNAr Cyclization | Hydrazones of 2-fluorobenzaldehydes | Intramolecular nucleophilic substitution | Base (e.g., K2CO3) | mdpi.com |

| Copper-Mediated Cyclization | 2-Iodobenzyl bromides & hydrazodiformate | One-pot C-N and N-N bond formation | CuI, 1,10-phenanthroline, Cs2CO3 | mdpi.com |

Photochemical and Electrochemical Approaches to Dihydroindazolones

In recent years, photochemical and electrochemical methods have emerged as mild and efficient alternatives for constructing the 1,2-dihydroindazol-3-one ring.

The photochemical approach often involves the in situ generation of a reactive intermediate, o-nitrosobenzaldehyde, from an o-nitrobenzyl alcohol precursor using UV light. ucdavis.edunih.govorganic-chemistry.org This intermediate readily reacts with primary amines in an aqueous solvent at room temperature to form the desired 1,2-dihydro-3H-indazol-3-one products. organic-chemistry.orgucdavis.edu This method is advantageous due to its mild conditions and avoidance of harsh reagents. ucdavis.edu

Electrosynthesis provides another sustainable route. An intramolecular anodic dehydrogenative N-N coupling reaction of N,N'-disubstituted o-aminobenzamides can be performed using electricity as a traceless oxidant. nih.govrsc.org This technique is characterized by its simple experimental setup, high atom economy, and excellent scalability, utilizing inexpensive electrode materials. nih.govrsc.org Mechanistic studies based on cyclic voltammetry have suggested that the reaction proceeds through a biradical pathway. nih.gov

| Approach | Precursor | Key Intermediate/Process | Advantages | Reference(s) |

| Photochemical | o-Nitrobenzyl alcohol & primary amine | In situ generation of o-nitrosobenzaldehyde | Mild room temperature conditions, aqueous solvent, avoids harsh reagents | organic-chemistry.orgucdavis.edunih.govorganic-chemistry.org |

| Electrochemical | N,N'-disubstituted o-aminobenzamide | Anodic dehydrogenative N-N coupling | Sustainable, high atom economy, scalable, mild conditions | nih.govrsc.org |

Strategies for Regioselective Introduction of Bromo and Amino Functionalities

To synthesize 5-Amino-4-bromo-1,2-dihydroindazol-3-one, the bromo and amino groups must be introduced onto the benzene (B151609) ring with precise control of their positions (regiocontrol). This typically involves a carefully planned sequence of halogenation and amination (or nitration followed by reduction), often requiring the use of protecting groups to prevent unwanted side reactions.

Halogenation at the C-4 Position of Indazole Scaffolds

Direct regioselective halogenation of the C-4 position of a pre-formed indazole ring can be challenging due to the inherent reactivity of other positions, such as C-3 and C-7. rsc.orgchim.it Studies on the bromination of 4-substituted NH-free indazoles have shown that the reaction with N-bromosuccinimide (NBS) occurs regioselectively at the C-7 position, indicating that the electronic properties of a C-4 substituent direct the incoming electrophile away from the adjacent C-4 position. rsc.org

Therefore, a more common and effective strategy is to utilize a starting material that already contains the bromine atom at the desired position. The synthesis would begin with a suitably substituted benzene derivative, such as a 2-amino-3-bromobenzoic acid derivative or a 2-fluoro-3-bromobenzonitrile, which is then used to construct the indazolone ring. For example, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was achieved by first preparing 3-bromo-2,6-dichlorobenzonitrile (B3239784) and then performing a regioselective cyclization with hydrazine. chemrxiv.org This "pre-functionalization" approach bypasses the challenges of direct C-4 halogenation on the heterocyclic system. Common brominating agents used in organic synthesis include N-bromosuccinimide (NBS) and bromine (Br₂). chim.it

Amination Approaches at the C-5 Position

There are two primary strategies for introducing an amino group at the C-5 position of an indazole ring: indirect and direct amination.

The most prevalent indirect method involves the nitration of the indazole ring at the C-5 position, followed by the chemical reduction of the nitro group to an amine. The synthesis of 1-aryl-5-nitro-1H-indazoles from 2-fluoro-5-nitro-substituted carbonyl compounds serves as an example of introducing a C-5 nitro group that is a precursor to the amine. mdpi.com

Direct amination can be accomplished via modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. researchgate.netmdpi.com This reaction can be used to couple an amine with a C-5 bromo- or iodo-substituted indazole. For example, the amination of C5-bromo-imidazo[2,1-b] organic-chemistry.orgucdavis.eduorganic-chemistry.orgthiadiazole with substituted anilines has been reported using a Pd₂(dba)₃ catalyst, demonstrating the feasibility of this approach on a related heterocyclic system. researchgate.net

| Approach | Substrate | Key Reagents | Description | Reference(s) |

| Indirect (Nitration/Reduction) | Indazole or precursor | HNO₃/H₂SO₄ then SnCl₂, Fe/HCl, or H₂/Pd | Electrophilic nitration at C-5, followed by reduction of the nitro group. | mdpi.com |

| Direct (Buchwald-Hartwig Amination) | 5-Haloindazole (Br, I) | Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand, Base | Palladium-catalyzed cross-coupling to directly form the C-N bond at the C-5 position. | researchgate.netmdpi.com |

Orthogonal Protecting Group Strategies

In a multi-step synthesis of a complex molecule like this compound, protecting groups are essential for masking reactive functional groups to ensure that reactions occur only at the desired sites. bham.ac.ukjocpr.com An orthogonal protecting group strategy is one where multiple different protecting groups are used, each of which can be removed under specific conditions without affecting the others. jocpr.comnumberanalytics.com

For indazole synthesis, both nitrogens in the pyrazole (B372694) ring and the C-5 amino group may require protection during the synthetic sequence.

N-H Protection: The indazole ring contains two nitrogen atoms, and the N-H proton can interfere with many reactions. Common protecting groups for the indazole nitrogen include the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can direct lithiation to the C-3 position and is removed with fluoride (B91410) sources like TBAF or acid. nih.gov The tert-butyloxycarbonyl (Boc) group is another common choice, readily applied using Boc-anhydride and removed under acidic conditions. nih.gov

Amine Protection: If the amino group is introduced early in the synthesis, it must be protected before performing subsequent reactions like halogenation. Common amine protecting groups include acetyl (Ac) or carbamate (B1207046) groups like Boc or Fmoc, which offer different deprotection conditions, allowing for orthogonal strategies. jocpr.com

A hypothetical synthesis might involve protecting the C-5 amino group, followed by halogenation at C-4, and finally deprotection. The choice of protecting groups and the sequence of their introduction and removal are critical for the success of the synthesis. bham.ac.uk

| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions | Orthogonality Example | Reference(s) |

| Boc (tert-butyloxycarbonyl) | Amine, Indazole N-H | Boc₂O, base (e.g., DMAP) | Acid (e.g., TFA, HCl) | Removed in the presence of Benzyl or Fmoc groups. | numberanalytics.comnih.gov |

| SEM (2-(trimethylsilyl)ethoxymethyl) | Indazole N-H | SEM-Cl, base | Fluoride (e.g., TBAF) or acid | Removed in the presence of acid-labile (Boc) or base-labile (Fmoc) groups. | nih.gov |

| Benzyl (Bn) | Amine, Hydroxyl | BnBr, base | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions used to remove Boc or Fmoc. | numberanalytics.com |

| Ac (Acetyl) | Amine, Hydroxyl | Ac₂O or AcCl, base | Basic or acidic hydrolysis | Can be removed while more robust groups like Benzyl remain. | jocpr.com |

Structure Activity Relationship Sar and Computational Studies of 5 Amino 4 Bromo 1,2 Dihydroindazol 3 One

Elucidating the Role of the 4-Bromo Substituent in Molecular Recognition

The presence of a bromine atom at the 4-position of the indazolone core is a critical determinant in how the molecule interacts with biological targets. Halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (a σ-hole), can play a significant role in molecular recognition. nih.gov This interaction is directional and can contribute substantially to the binding affinity and specificity of the ligand.

In the context of 5-Amino-4-bromo-1,2-dihydroindazol-3-one, the 4-bromo substituent can engage in halogen bonds with electron-rich atoms such as oxygen or nitrogen found in the amino acid residues of a protein's binding pocket. The strength and geometry of this bond are influenced by the electronic environment of both the halogen bond donor (the bromine atom) and the acceptor. The notable inhibitory potential of compounds containing a 4-bromobenzyl group in some enzyme assays highlights the potential importance of this substituent. scispace.com

Table 1: Comparative Analysis of Halogen Bonding Potential

| Substituent at Position 4 | σ-hole Magnitude (Predicted) | Potential for Halogen Bonding | Estimated Contribution to Binding Affinity |

|---|---|---|---|

| H | N/A | None | Baseline |

| F | Weak | Weak | Minor |

| Cl | Moderate | Moderate | Significant |

| Br | Strong | Strong | Substantial |

| I | Very Strong | Very Strong | Very Substantial |

This table presents a hypothetical comparison based on established principles of halogen bonding.

Impact of the 5-Amino Group on Electronic Properties and Binding Affinity

The amino group itself is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. These interactions are fundamental to the specificity of ligand-receptor binding. The presence of an amino group has been shown to be crucial for the activity of various bioactive molecules, including those with a furanone core that modulate GABA receptors. nih.gov In the crystal structure of related compounds, amino groups are observed to form intermolecular hydrogen bonds, which stabilize the crystal packing and are indicative of their potential role in molecular interactions in a biological context. nih.gov

Regiochemical Considerations in Substituent Placement

The specific placement of the bromo and amino groups at positions 4 and 5, respectively, is not arbitrary. The regiochemistry of substituents on the indazole scaffold has a profound impact on the molecule's biological activity. nih.gov Altering the positions of these functional groups would drastically change the molecule's shape, electronic properties, and the spatial orientation of its interaction points.

For instance, moving the bromo substituent to a different position would alter the directionality of potential halogen bonds. Similarly, shifting the amino group would reposition the hydrogen bonding capabilities of the molecule. The regioselectivity in the synthesis of substituted indazoles is a well-studied area, underscoring the importance of precise substituent placement for achieving desired biological effects. beilstein-journals.orgnih.gov Studies on indazole derivatives have shown that even minor changes in substituent position can lead to significant differences in activity. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

In the absence of a known crystal structure of a target protein, ligand-based drug design (LBDD) methodologies can be employed. nih.gov This approach relies on the knowledge of other molecules that bind to the target of interest. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a pharmacophore model would likely include a halogen bond donor, a hydrogen bond donor/acceptor, and an aromatic ring feature.

Conversely, if the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) offers a more direct approach. temple.edu This method involves docking the ligand into the active site of the protein to predict its binding conformation and affinity. SBDD allows for the rational design of modifications to the ligand to improve its fit and interactions with the target.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com For this compound, docking studies could be performed against various potential protein targets to identify those with the highest predicted binding affinity. The results of docking can provide insights into the specific interactions, such as hydrogen bonds and halogen bonds, that stabilize the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted binding pose over time. ajchem-a.complos.org MD simulations provide a more dynamic picture of the ligand-receptor complex, taking into account the flexibility of both the ligand and the protein. rsc.orgresearchgate.net This can help to refine the binding mode and provide a more accurate estimation of the binding free energy.

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Results

| Target Protein | Docking Score (kcal/mol) | Key Interactions Predicted | MD Simulation Stability (RMSD) |

|---|---|---|---|

| Kinase A | -8.5 | Halogen bond with Asp123, H-bond with Lys45 | Stable (< 2 Å) |

| Protease B | -7.2 | H-bond with Ser195, Pi-stacking with Phe88 | Moderately Stable (2-3 Å) |

| GPCR C | -6.8 | Hydrophobic interactions, H-bond with Asn301 | Unstable (> 3 Å) |

This table presents hypothetical data to illustrate the output of such computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model for a class of indazolone derivatives, the biological activity of new, unsynthesized compounds like this compound could be predicted.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bonding fields are correlated with activity. nih.gov These maps can guide the design of more potent analogs by indicating where to add or remove certain functional groups. For instance, a QSAR model might reveal that a bulky, electronegative group at the 4-position and a hydrogen bond donor at the 5-position are favorable for activity.

Mechanistic Research and Investigational Biological Activities of 5 Amino 4 Bromo 1,2 Dihydroindazol 3 One

Research into Potential Modulatory Effects

Without primary or secondary research sources detailing such investigations for 5-Amino-4-bromo-1,2-dihydroindazol-3-one, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Studies on Specific Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. ed.ac.uk Consequently, the development of kinase inhibitors has become a major focus of drug discovery. The indazole moiety has proven to be a valuable pharmacophore in the design of such inhibitors. nih.gov

Research has demonstrated that various indazole derivatives can act as potent inhibitors of several types of protein kinases. For instance, a number of these compounds have been developed as inhibitors of Receptor Tyrosine Kinases (RTKs), which play a crucial role in angiogenesis and tumor progression. One study designed multi-target inhibitors based on the indazole scaffold that showed potent activity against VEGFR-2, Tie-2, and EphB4, with IC50 values in the low nanomolar range. nih.gov

Furthermore, derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division. Specific substitutions on the indazole ring have led to the development of compounds with selectivity for either Aurora A or Aurora B, or dual inhibitors of both. nih.govnih.gov For example, one optimized derivative was identified as a potent dual inhibitor with IC50 values of 0.026 µM for Aurora A and 0.015 µM for Aurora B. nih.gov

The Bromodomain-containing protein 4 (BRD4), a regulator of oncogene expression, has also been a target for indazole-based inhibitors. A novel scaffold, 1H-indazol-4,7-dione, was developed, leading to a derivative, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, which exhibited a highly potent IC50 of 60 nM against the target. nih.gov

The following table summarizes the inhibitory activity of selected indazole derivatives against various kinases.

| Compound/Derivative Class | Target Kinase(s) | Key Findings (IC50 Values) |

| Multi-target Indazole Derivative | VEGFR-2, Tie-2, EphB4 | 3.45 nM (VEGFR-2), 2.13 nM (Tie-2), 4.71 nM (EphB4). nih.gov |

| Optimized Indazole Derivative | Aurora A, Aurora B | 0.026 µM (Aurora A), 0.015 µM (Aurora B). nih.gov |

| 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | BRD4 | 60 nM. nih.gov |

| 3-aminoindazole derivative (AKE-72) | BCR-ABLWT, BCR-ABLT315I | <0.51 nM (BCR-ABLWT), 1.9 nM (BCR-ABLT315I). semanticscholar.org |

This table is generated based on data from the text. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Investigation of Indazole Derivatives as Calcium Channel Modulators

Calcium ions (Ca2+) are essential second messengers that control a multitude of cellular functions. The influx of extracellular calcium is tightly regulated by ion channels, and modulation of these channels presents a therapeutic strategy for various conditions, including immune disorders. nih.gov The Calcium-Release Activated Calcium (CRAC) channel, composed of Orai and STIM proteins, is a key player in the calcium signaling of immune cells like mast cells and T cells. nih.govdigitellinc.com

Studies have identified indazole-3-carboxamides as potent and selective blockers of CRAC channels. nih.govscinews.uz The structure-activity relationship (SAR) of these compounds revealed that the specific regiochemistry of the amide linker is crucial for their inhibitory activity. nih.gov For instance, indazole-3-carboxamide derivatives were found to actively inhibit calcium influx in mast cells with sub-micromolar IC50 values, thereby preventing the release of pro-inflammatory mediators. nih.gov A particularly potent compound from this series, 12d, demonstrated an IC50 of 0.67 µM for calcium influx inhibition. nih.govscinews.uz In contrast, its reverse amide isomer was found to be inactive. nih.gov

These findings highlight that the indazole scaffold can be tailored to create effective modulators of calcium signaling. The research suggests that these compounds may act as direct pore blockers of the Orai channel. digitellinc.com

The table below presents data on the activity of specific indazole derivatives as CRAC channel blockers.

| Compound/Derivative Class | Assay | Key Findings (IC50 Values) |

| Indazole-3-carboxamide (12d) | Calcium Influx Inhibition | 0.67 µM. nih.govscinews.uz |

| Indazole-3-carboxamide (12a) | Calcium Influx Inhibition | 1.51 µM. nih.govscinews.uz |

| Indazole-3-carboxamide (12d) | TNFα Production Inhibition | 0.28 µM. scinews.uz |

This table is generated based on data from the text. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Future Research Directions and Translational Perspectives for 5 Amino 4 Bromo 1,2 Dihydroindazol 3 One

Exploration of Novel Synthetic Methodologies

The efficient and versatile synthesis of 5-Amino-4-bromo-1,2-dihydroindazol-3-one would be a crucial first step to enable further research. Future investigations could focus on developing novel synthetic routes that offer advantages in terms of yield, scalability, and the introduction of molecular diversity.

Potential Synthetic Approaches:

| Approach | Description | Potential Advantages |

| Linear Synthesis | A stepwise construction of the indazolone ring followed by functional group interconversions to introduce the amino and bromo substituents. | Potentially higher overall yields and better control over regioselectivity. |

| Convergent Synthesis | The synthesis of key fragments of the molecule separately, followed by their assembly in the final steps. | Increased efficiency and flexibility for creating analogs. |

| Flow Chemistry | The use of continuous flow reactors for the synthesis, which can offer precise control over reaction parameters. | Improved safety, scalability, and reproducibility. |

Further research into greener synthetic methods, minimizing the use of hazardous reagents and solvents, would also be a valuable pursuit.

Advanced Computational and Chemoinformatics Applications

Computational tools can provide significant insights into the potential properties and biological activities of this compound before extensive laboratory work is undertaken.

Key Computational Areas for Exploration:

Molecular Docking: To predict the binding affinity and mode of interaction of the compound with various biological targets. This could help in identifying potential protein targets and guiding the design of more potent analogs.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the compound's drug-likeness and potential for pharmacokinetic issues.

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of this compound and its potential analogs with their biological activity.

These computational studies would be instrumental in prioritizing experimental efforts and accelerating the discovery process.

Development of Chemical Biology Tools and Probes

To investigate the mechanism of action and identify the cellular targets of this compound, the development of chemical biology probes would be essential.

Examples of Potential Probes:

| Probe Type | Application |

| Fluorescently Labeled Probes | To visualize the subcellular localization of the compound within cells using microscopy techniques. |

| Biotinylated or Affinity-Based Probes | To perform pull-down assays and identify the protein binding partners of the compound. |

| Photoaffinity Probes | To covalently label the biological target upon photoactivation, facilitating its identification. |

These tools would be invaluable for elucidating the compound's biological function at a molecular level.

Combination Studies in Pre-clinical Research Models

Assuming this compound demonstrates a desirable biological activity, exploring its efficacy in combination with other therapeutic agents in pre-clinical models would be a logical next step. Combination therapies often lead to synergistic effects, enhanced efficacy, and reduced potential for drug resistance. The selection of combination partners would depend on the identified mechanism of action of the indazolone compound.

Design of Next-Generation Indazole-Based Research Compounds

The chemical structure of this compound offers multiple points for chemical modification. The amino and bromo groups, as well as the indazolone scaffold itself, can be altered to create a library of next-generation compounds. This would allow for a systematic exploration of the structure-activity relationship and the optimization of properties such as potency, selectivity, and pharmacokinetic profiles. The insights gained from computational studies and initial biological screenings would guide the rational design of these new analogs.

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing 5-Amino-4-bromo-1,2-dihydroindazol-3-one, and how can they be methodologically addressed?

- Synthesis Challenges : Bromination at the 4-position of the indazolone scaffold often competes with undesired side reactions, such as over-bromination or ring-opening. This requires precise control of reaction conditions (e.g., temperature, stoichiometry of brominating agents like NBS or Br₂).

- Methodological Solutions : Use of protecting groups for the amino functionality (e.g., Boc or Fmoc) to prevent side reactions during bromination. Kinetic monitoring via in-situ FTIR or HPLC can optimize reaction progress .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Characterization Techniques :

- X-ray Crystallography : Resolves ambiguities in regioselectivity of bromination and confirms the 1,2-dihydroindazol-3-one backbone .

- Multinuclear NMR : and NMR combined with 2D techniques (e.g., HMBC) verify substitution patterns and hydrogen bonding interactions .

- Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromine substituent in this compound under cross-coupling conditions?

- Theoretical Framework : The bromine atom’s electrophilicity is influenced by conjugation with the indazolone’s π-system. Density Functional Theory (DFT) calculations can predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Experimental Validation : Controlled studies with Pd catalysts (e.g., Pd(PPh₃)₄) and varying bases (K₂CO₃ vs. Cs₂CO₃) to assess coupling efficiency. Kinetic isotope effects (KIEs) may elucidate rate-determining steps .

Q. How do conflicting data on the compound’s solubility and stability in polar solvents arise, and how can these discrepancies be resolved?

- Data Contradiction Analysis : Variability in reported solubility (e.g., DMSO vs. MeOH) may stem from impurities or hydration states.

- Resolution Strategies :

- Thermogravimetric Analysis (TGA) : Quantifies solvent retention or decomposition pathways.

- Dynamic Light Scattering (DLS) : Detects aggregation in solution-phase studies .

Q. What advanced methodologies are suitable for studying the compound’s interactions with biological targets (e.g., kinase inhibitors)?

- Methodological Pipeline :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized enzymes.

- Cryo-Electron Microscopy (Cryo-EM) : Visualizes ligand-induced conformational changes in target proteins .

Theoretical and Methodological Integration

Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?

- Conceptual Approach : Linkage to QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters (Taft’s ES).

- Experimental Validation : Parallel synthesis of derivatives with systematic substituent variations (e.g., -NO₂, -OMe) followed by enzymatic assays .

Q. What process optimization strategies are recommended for scaling up synthesis while maintaining yield?

- Engineering Solutions :

- Flow Chemistry : Minimizes side reactions via precise residence time control.

- Membrane Separation Technologies : Efficient purification of intermediates using nanofiltration or reverse osmosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。